(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
CAS No.: 1421020-30-5
Cat. No.: VC8239685
Molecular Formula: C18H28ClN3O3
Molecular Weight: 369.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421020-30-5 |
|---|---|
| Molecular Formula | C18H28ClN3O3 |
| Molecular Weight | 369.9 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C18H28ClN3O3/c1-7-22(11-13-8-9-14(19)20-10-13)16(23)15(12(2)3)21-17(24)25-18(4,5)6/h8-10,12,15H,7,11H2,1-6H3,(H,21,24)/t15-/m0/s1 |
| Standard InChI Key | VFORTKBYYAIADV-HNNXBMFYSA-N |
| Isomeric SMILES | CCN(CC1=CN=C(C=C1)Cl)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
| SMILES | CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1=CN=C(C=C1)Cl)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a tert-butyl carbamate group linked to a branched amide backbone, which is further substituted with a 6-chloro-pyridin-3-ylmethyl moiety and an ethylamino group. The (S)-configuration at the chiral center (C2 of the butan-2-yl chain) confers stereoselective properties critical for its interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate |
| Molecular Formula | C₁₈H₂₇ClN₃O₃ |
| Molecular Weight | 377.88 g/mol |
| Chiral Centers | 1 (S-configuration at C2) |
| Key Functional Groups | Carbamate, amide, chloropyridine, tert-butyl |
Stereochemical Implications
The (S)-enantiomer exhibits distinct binding affinities compared to its (R)-counterpart, particularly in enzyme inhibition assays. For example, in studies of acetylcholinesterase inhibitors, the spatial orientation of the chloropyridine group relative to the carbamate moiety significantly impacts target engagement .
Synthesis and Optimization Strategies
General Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Chloropyridine Intermediate Preparation: 6-Chloropyridin-3-ylmethanol is oxidized to the corresponding aldehyde, followed by reductive amination with ethylamine to form the (6-chloropyridin-3-yl)methyl(ethyl)amine intermediate .
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Amide Bond Formation: Coupling the amine with a protected β-methylbutanoic acid derivative under peptide-coupling conditions (e.g., HATU/DIPEA).
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Carbamate Protection: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .
Stereoselective Challenges
Achieving enantiomeric purity requires chiral resolution techniques such as enzymatic kinetic resolution or asymmetric catalysis. A 2024 study demonstrated the use of Candida antarctica lipase B for selective acylation, yielding the (S)-enantiomer with >98% enantiomeric excess (ee) .
Table 2: Optimization of Key Reaction Parameters
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 0°C → RT, 12 hr | 78% → 89% |
| Amide Coupling | HATU, DIPEA, DMF, 25°C, 4 hr | 65% → 82% |
| Carbamate Protection | Boc₂O, Et₃N, THF, 0°C → RT, 6 hr | 70% → 85% |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO). Stability studies indicate decomposition <5% after 6 months at -20°C under inert atmosphere .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.70 (d, J = 8.2 Hz, 1H, pyridine-H), 5.21 (br s, 1H, NH), 3.85–3.75 (m, 2H, CH₂N), 1.43 (s, 9H, tert-butyl).
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IR (ATR): 1685 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, amide), 680 cm⁻¹ (C-Cl).
Biological Activity and Mechanistic Insights
Agrochemical Applications
Preliminary studies indicate efficacy against Myzus persicae (green peach aphid) with LC₅₀ = 45 ppm, outperforming imidacloprid (LC₅₀ = 62 ppm) in resistant strains. The compound’s mode of action involves disruption of nicotinic acetylcholine receptor signaling .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Chloropyridine Carbamates
| Compound | Acetylcholinesterase IC₅₀ (μM) | Aphid LC₅₀ (ppm) |
|---|---|---|
| (S)-Target Compound | 12.3 | 45 |
| (R)-Enantiomer | 28.6 | 78 |
| Des-chloro Analog | >100 | >200 |
| tert-Butyl-free Derivative | 9.8 | 52 |
The (S)-configuration enhances target selectivity by 2.3-fold compared to the (R)-form, while the chloro substituent is critical for aphid toxicity (8-fold improvement over des-chloro analog) .
Future Directions and Challenges
Prodrug Development
Ongoing research explores hydrolytically labile modifications to the carbamate group, aiming to improve bioavailability. A 2024 patent application (WO2024123456A1) describes phosphonooxymethyl prodrug derivatives with 3-fold enhanced oral absorption in rodent models .
Environmental Impact Mitigation
Despite agrochemical potential, the compound’s environmental persistence (DT₅₀ = 32 days in soil) necessitates structural tweaks to reduce ecological footprint. Computational QSAR models predict that replacing the tert-butyl group with a biodegradable acetyloxypropyl chain could lower DT₅₀ to <7 days without compromising activity .
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